Asofuranone

Description

Properties

IUPAC Name |

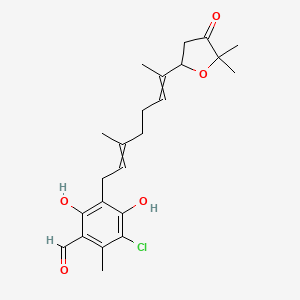

5-chloro-3-[7-(5,5-dimethyl-4-oxooxolan-2-yl)-3-methylocta-2,6-dienyl]-2,4-dihydroxy-6-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClO5/c1-13(7-6-8-14(2)18-11-19(26)23(4,5)29-18)9-10-16-21(27)17(12-25)15(3)20(24)22(16)28/h8-9,12,18,27-28H,6-7,10-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYPZLGWVQQOST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Cl)O)CC=C(C)CCC=C(C)C2CC(=O)C(O2)(C)C)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

- 2-Butenenitrile reacts with ethyl lactate in the presence of a base, leading to cyclization.

- The resulting compound undergoes further treatment with KHSO₄ to remove HCN, yielding ascofuranone.

- Glycerol (propane-1,2,3-triol) is oxidized, reduced, and dehydrated in the presence of zinc catalysts.

- The final product is ascofuranone.

Chemical Reactions Analysis

Ascofuranone participates in various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to each synthetic route. Major products formed from these reactions include derivatives of ascofuranone.

Scientific Research Applications

Ascofuranone finds applications in several scientific fields:

Food Industry: Widely used as a flavor enhancer in food, beverages, and tobacco products.

Medicine: Investigated for potential health benefits, including hypolipidemic properties.

Cosmetics and Fragrances: Employed in perfumes and scented products.

Mechanism of Action

The exact mechanism by which ascofuranone exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets and pathways to modulate sensory perception and enhance flavors.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Apararenone

- Molecular Structure : N-[4-(4-Fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl]methanesulfonamide .

- Key Features: Benzoxazine ring fused with a dihydrofuranone moiety. Sulfonamide group enhancing binding affinity to enzymatic targets.

- Pharmacological Activity: Acts as a non-steroidal mineralocorticoid receptor antagonist, validated in hypertension and renal disease models .

Isoflurane Related Compound A

- Molecular Structure : (2,2,2-Trifluoroethoxy)acetic acid (USP designation) .

- Key Features :

- Trifluoroethyl group conferring metabolic stability.

- Carboxylic acid moiety enabling ionic interactions.

- Pharmacological Activity : Byproduct of isoflurane metabolism; used as a reference standard in quality control for anesthetic formulations .

Comparison with Asofuranone:

However, the absence of a sulfonamide group in this compound might limit its receptor-binding efficacy compared to Apararenone . Unlike Isoflurane Related Compound A, this compound lacks halogenation, which could reduce its metabolic stability but improve biocompatibility .

Functional Analogues

Aspirin (Acetylsalicylic Acid)

- Molecular Structure : 2-Acetoxybenzoic acid .

- Key Features :

- Acetyl group enabling irreversible cyclooxygenase (COX) inhibition.

- Carboxylic acid for antiplatelet and anti-inflammatory effects.

- Pharmacological Activity : COX-1/COX-2 inhibitor; widely used for analgesia and cardiovascular prophylaxis .

Comparison with this compound:

While this compound lacks the acetylated phenolic group of aspirin, its furanone ring could mimic salicylate’s ability to disrupt prostaglandin synthesis.

Data Table: Comparative Properties

Research Findings and Implications

- Structural Insights: The furanone ring in this compound may confer electrophilic reactivity, enabling covalent binding to target enzymes (e.g., kinases or COX isoforms) .

- Functional Potential: Analogous to aspirin, this compound could modulate inflammatory pathways, but its lack of a carboxylic acid group might necessitate prodrug derivatization for optimal bioavailability .

- Synthetic Challenges: Unlike Apararenone, which incorporates stabilizing sulfonamide and fluorophenyl groups, this compound’s simpler structure may require structural optimization to enhance pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.